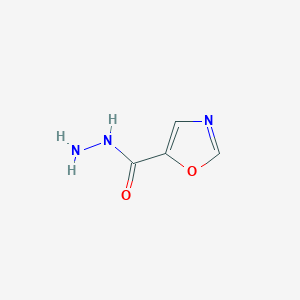

1,3-Oxazole-5-carbohydrazide

Vue d'ensemble

Description

1,3-Oxazole-5-carbohydrazide is a heterocyclic compound that features an oxazole ring fused with a carbohydrazide group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Oxazole-5-carbohydrazide can be synthesized through various synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide .

Industrial Production Methods

Industrial production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods employ catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, which are efficient and eco-friendly .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Oxazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the oxazole ring, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and chemical properties.

Applications De Recherche Scientifique

Medicinal Chemistry and Synthesis

The synthesis of 1,3-oxazole derivatives often involves various methods that include cyclization reactions and the incorporation of different functional groups. For instance, recent studies have highlighted the use of catalysts such as cyclodextrin in the synthesis processes to enhance yields and selectivity . The ability to modify the oxazole structure through substitution patterns is crucial for developing compounds with specific biological activities.

Biological Activities

1,3-Oxazole-5-carbohydrazide exhibits a broad range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that oxazole derivatives possess significant antibacterial and antifungal properties. For example, compounds derived from 1,3-oxazole showed notable inhibition against various bacterial strains such as E. coli and S. aureus, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Properties : The anticancer potential of oxazole derivatives has been extensively researched. Studies have reported that certain 1,3-oxazole derivatives exhibit cytotoxic effects on cancer cell lines such as PC-3 (prostate cancer) and MCF7 (breast cancer) . The mechanism often involves apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research indicates that oxazole derivatives can also modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Antimicrobial Evaluation

A systematic study evaluated a series of 1,3-oxazole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain compounds had inhibition zones comparable to standard antibiotics like Ofloxacin and Ketoconazole (see Table 1).

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| 22a | 12 | E. coli |

| 22b | 11 | S. aureus |

| 22c | 13 | A. niger |

| Control (Ofloxacin) | 17 | - |

Anticancer Activity

In a study assessing the anticancer efficacy of various oxazole derivatives, several compounds displayed IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin (see Table 2).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 60 | 0.0030 | PC-3 |

| 61 | 0.0047 | A431 |

| Control (Doxorubicin) | 0.018 | - |

Mécanisme D'action

The mechanism of action of 1,3-oxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoxazole: Another five-membered heterocyclic compound with similar biological activities.

Benzoxazole: Contains a fused benzene ring and exhibits potent anticancer activity.

Indole: A heterocyclic compound with a wide range of biological activities.

Uniqueness

1,3-Oxazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development.

Activité Biologique

1,3-Oxazole-5-carbohydrazide is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 1,3-Oxazole Derivatives

1,3-Oxazoles are five-membered heterocycles containing nitrogen and oxygen, known for their significant pharmacological properties. They exhibit a wide range of biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

These properties make them promising candidates for drug development .

1,3-Oxazole derivatives exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many oxazole derivatives inhibit specific enzymes that play crucial roles in disease progression. For instance, certain compounds have shown inhibitory effects on kinases involved in cancer cell signaling pathways .

- Antioxidant Activity : Some studies indicate that these compounds can reduce oxidative stress by scavenging free radicals, thus protecting cells from damage .

- Modulation of Cell Signaling Pathways : Several oxazole derivatives have been found to interfere with pathways such as NF-κB signaling, which is critical in inflammation and cancer progression .

Anticancer Activity

Recent research highlights the anticancer potential of 1,3-oxazole derivatives. For example:

- A study demonstrated that a specific derivative exhibited cytotoxicity against human leukemia cell lines with IC50 values of 1.05 µg/mL and 10.9 µg/mL for normal liver cells .

- Another investigation focused on a series of 2'-amino-5α-cholest-6-eno oxazole derivatives, revealing notable antimicrobial activity against various bacterial strains, suggesting a potential dual role as both antibacterial and anticancer agents .

Antimicrobial Properties

The antimicrobial effectiveness of 1,3-oxazole derivatives has been extensively documented:

| Compound | B. subtilis | S. aureus | E. coli | K. pneumoniae |

|---|---|---|---|---|

| 19 | *** | *** | ** | ** |

| 20 | *** | *** | *** | *** |

| Ampicillin | ***** | ***** | ***** | ***** |

The table above summarizes the inhibition zones observed in disk diffusion assays against various bacterial strains .

Synthesis and Structural Variations

The synthesis of 1,3-oxazole derivatives often involves cyclization reactions that introduce various substituents at different positions on the oxazole ring. These structural variations significantly influence their biological activity:

Propriétés

IUPAC Name |

1,3-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOXHUIKFGEJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693257 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-30-6 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.